molecular formula C26H22N2O3 B15023784 7-Methyl-1-[4-(propan-2-yl)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Methyl-1-[4-(propan-2-yl)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15023784
M. Wt: 410.5 g/mol
InChI Key: OAAAXMQTZBPDTE-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class, characterized by a fused chromene-pyrrole-dione scaffold. Its structure features a 7-methyl substituent on the chromene ring, a 4-isopropylphenyl group at position 1, and a pyridin-2-yl moiety at position 2 (Figure 1). These substituents modulate electronic, steric, and solubility properties, making it a candidate for biological evaluation. The compound is synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions .

Properties

Molecular Formula

C26H22N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

7-methyl-1-(4-propan-2-ylphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H22N2O3/c1-15(2)17-8-10-18(11-9-17)23-22-24(29)19-14-16(3)7-12-20(19)31-25(22)26(30)28(23)21-6-4-5-13-27-21/h4-15,23H,1-3H3

InChI Key

OAAAXMQTZBPDTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=N4)C5=CC=C(C=C5)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno structure.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a condensation reaction involving a suitable amine and an aldehyde or ketone.

    Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, or halogenation to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Pharmacology: It is investigated for its anti-inflammatory and antioxidant properties, which could be beneficial in treating various inflammatory diseases.

    Materials Science: The unique structure of this compound makes it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound may target enzymes such as kinases or proteases that are involved in cell signaling and regulation.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and oxidative stress, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Substituents Melting Point (°C) Key Spectral Features (IR/NMR) Synthetic Yield
Target Compound 7-Methyl, 4-isopropylphenyl, pyridin-2-yl Not reported Expected C=O stretches ~1700–1650 cm⁻¹; pyridine protons at δ 7.5–8.5 ppm (based on analogs) Not specified
4{4–19-7} 5,7-Dimethyl, 3,4,5-trimethoxyphenyl, 2-hydroxyethyl 195–197 IR: 3371 (OH), 1711 (C=O); ¹H NMR: δ 3.81–3.68 (methoxy), 2.49 (CH₃) 52%
4{8–11-24} 7-Chloro, 4-hydroxyphenyl, phenethyl >295 IR: 3386 (OH), 1701/1647 (C=O); ¹³C NMR: δ 171.9 (dione), 158.3 (aromatic) 72%
4{9–5-21} 7-Chloro, 3-hydroxyphenyl, furan-2-ylmethyl, 6-methyl 276–279 IR: 3330 (OH), 1694/1659 (C=O); ¹H NMR: δ 6.39 (furan protons) 62%
1-(4-Fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl) 7-Methyl, 4-fluorophenyl, 4-methylpyridin-2-yl Not reported Molecular formula C₂₄H₁₈FN₂O₃; ChemSpider ID 10267681 Not specified
7-Chloro-2-(4-methylpyridin-2-yl)-1-(3-nitrophenyl) 7-Chloro, 3-nitrophenyl, 4-methylpyridin-2-yl Not reported MolPort ID 000-773-226; RN 714933-83-2 Not specified

Key Observations:

Substituent Effects on Solubility: The target compound’s 4-isopropylphenyl group increases lipophilicity compared to polar substituents like 2-hydroxyethyl (4{4–19-7}) or 4-hydroxyphenyl (4{8–11-24}) .

Thermal Stability: Melting points correlate with crystallinity; halogenated derivatives (e.g., 4{8–11-24}, mp >295°C) exhibit higher thermal stability than non-halogenated analogs .

Synthetic Flexibility :

  • Yields for analogs range from 52% to 72%, influenced by steric hindrance (e.g., bulky isopropyl in target compound may reduce yield vs. smaller groups) .

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